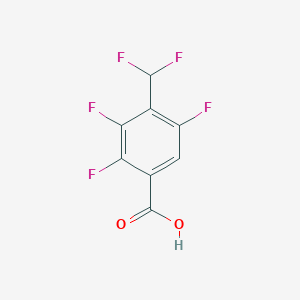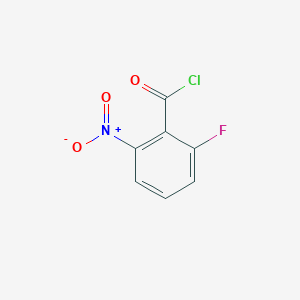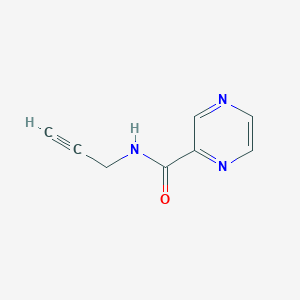
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide is a chemical compound with diverse applications in scientific research. It is known for its utility in pharmaceutical drug development and organic synthesis studies. This compound is part of the carboxamide family, which plays a significant role in organic and medicinal chemistry due to its involvement in synthesizing peptides, lactams, and various bioactive products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through several methods, including catalytic and non-catalytic approaches. For instance, the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of amidation, including the activation of carboxylic acids and the use of coupling reagents, are likely employed to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used in organic synthesis studies to develop new compounds and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in pharmaceutical drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound exerts its effects through the modulation of enzymatic activities and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide include other carboxamides and pyrazine derivatives. Examples include:
- N-methylpyrazine-2-carboxamide
- N-ethylpyrazine-2-carboxamide
- N-propylpyrazine-2-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the prop-2-ynyl group attached to the pyrazine ring.
Propiedades
IUPAC Name |
N-prop-2-ynylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h1,4-6H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYQPTSAKVQJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
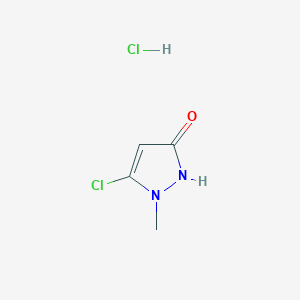
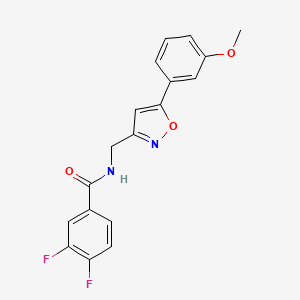
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

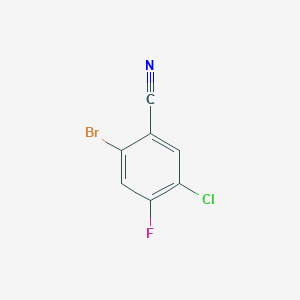
![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
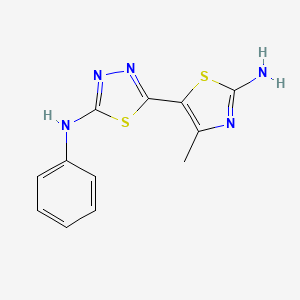
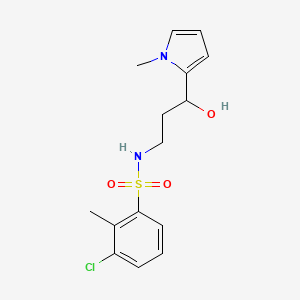
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2740290.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)
